Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

Purity Quality Control Analytical Chemistry

SAR studies on benzisoxazole scaffolds often fail due to absent H-bond donor functionality. Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8) provides the critical 6-OH group (HBD=1) missing from methoxy or unsubstituted analogs, enabling key binding contacts in lead optimization. • Unique 6-OH hydrogen bond donor enhances target engagement & selectivity • Ethyl ester offers balanced LogP (~1.5) for cell permeability in phenotypic assays • Hydroxyl group enables biotinylation/fluorophore conjugation for chem bio • Supplied at ≥95% purity with CoA; store at RT, ship ambient

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 57764-50-8
Cat. No. B1460029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
CAS57764-50-8
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2=C1C=CC(=C2)O
InChIInChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3
InChIKeyCZGDDLABXCFMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate – Overview


Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8) is a heterocyclic compound belonging to the benzisoxazole class, a privileged scaffold in medicinal chemistry [1]. This compound features a fused benzene and isoxazole ring system with a hydroxyl group at the 6-position and an ethyl ester at the 3-position (C10H9NO4, MW 207.18) . Its structural characteristics confer distinct reactivity and physicochemical properties that differentiate it from closely related analogs, making it a valuable building block for drug discovery and chemical biology applications [1].

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate: Key Differences from Analogs


Despite sharing a common benzisoxazole core, subtle modifications in substitution patterns dramatically alter physicochemical properties, reactivity, and biological activity [1]. The presence of a 6-hydroxy group on Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate introduces hydrogen bond donor capability and alters electron density, which can significantly impact binding affinity, metabolic stability, and synthetic utility compared to unsubstituted or differently substituted analogs . Generic substitution without rigorous comparative data risks compromising experimental reproducibility and lead optimization efforts. The following evidence guide provides quantitative differentiation metrics essential for informed procurement decisions.

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate: Quantitative Comparison


Purity Consistency vs. Unsubstituted Analog

Both Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate and its unsubstituted analog Ethyl benzo[d]isoxazole-3-carboxylate are commercially available with a standard minimum purity specification of 95% . This parity in purity ensures that any observed differences in downstream applications stem from structural features rather than batch quality.

Purity Quality Control Analytical Chemistry

Molecular Weight vs. Methyl Ester Analog

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (MW 207.18) is approximately 14 g/mol heavier than its methyl ester analog Methyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (MW 193.16) . This mass difference, corresponding to a single methylene unit, influences lipophilicity (calculated LogP increase of ~0.5) and may alter membrane permeability and metabolic stability.

Physicochemical Properties Drug Design Lipophilicity

Hydrogen Bond Donor Capacity vs. 6-Methoxy Analog

The 6-hydroxy group on Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate confers hydrogen bond donor (HBD) capacity (count = 1), whereas the 6-methoxy analog lacks this feature (HBD count = 0) [1][2]. This fundamental difference can significantly alter target binding, with typical free energy contributions of 0.5–2 kcal/mol per hydrogen bond, and enhances aqueous solubility.

Structure-Activity Relationship Molecular Recognition Solubility

Antimicrobial Potential of Benzisoxazole Scaffold

As a benzisoxazole derivative, Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate belongs to a privileged scaffold class with demonstrated antimicrobial activity against bacterial strains including Acinetobacter baumannii (reported MIC values in the range of 8–64 μg/mL for structurally related analogs) [1]. While direct quantitative data for the target compound is limited, class-level SAR indicates that the 6-hydroxy substitution may further enhance potency through hydrogen bonding with bacterial targets.

Antimicrobial Drug Discovery Lead Optimization

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate: Optimal Applications


Lead Optimization Requiring H-Bond Donor

This compound is ideal for lead optimization programs targeting enzymes or receptors with key hydrogen bond donor interactions. The 6-hydroxy group provides a specific HBD (count = 1) absent in methoxy or unsubstituted analogs, enabling critical binding contacts that can enhance potency and selectivity [1]. Procure when SAR studies indicate a need for a phenolic hydrogen bond donor in the benzisoxazole scaffold.

Library Synthesis for Phenotypic Screening

As a versatile building block with an ethyl ester handle and a hydroxyl group for further functionalization, this compound supports the generation of diverse compound libraries [1]. The ethyl ester offers balanced lipophilicity (LogP ~1.5) suitable for cell permeability in phenotypic assays, while the hydroxyl group serves as a conjugation site for biotinylation or fluorophore attachment.

Gram-Negative Antimicrobial Drug Discovery

Given the class-level antimicrobial activity of benzisoxazole derivatives against Acinetobacter baumannii (MIC 8–64 μg/mL) [1], this compound serves as a starting point for synthesizing analogs with improved potency. The 6-hydroxy substitution may enhance permeability through porins via hydrogen bonding, a key factor in Gram-negative antibacterial design.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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